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molecular formula C12H16O4 B8305562 3-(2-Hydroxy-ethoxy)-4-isopropoxy-benzaldehyde CAS No. 909853-94-7

3-(2-Hydroxy-ethoxy)-4-isopropoxy-benzaldehyde

Cat. No. B8305562
M. Wt: 224.25 g/mol
InChI Key: WAMKQRYDMJZDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06476264B2

Procedure details

from 3-hydroxy-4-isopropoxybenzaldehyde (prepared in 75% yield by monoalkylation of 3,4-dihydroxybenzaldehyde with isopropyl bromide and K2CO3 in DMF) and 2-bromoethanol there was obtained 3-(2-hydroxy-ethoxy)-4-isopropoxy-benzaldehyde, which was subsequently converted by reaction with 4-aminobenzonitrile and toluene-4-sulphonyl methylisocyanide into methyl (RS)-(4-cyano-phenylamino)-[3-(2-hydroxy-ethoxy)-4-isopropoxy-phenyl]-acetate and then into methyl (RS)-(4-carbamimidoyl-phenylamino)-[3-(2-hydroxy-ethoxy)-4-isopropoxy-phenyl]-acetate hydrochloride (1:1);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
BrCCO.OCC[O:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[O:17][CH:18]([CH3:20])[CH3:19])[CH:12]=[O:13]>>[OH:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[O:17][CH:18]([CH3:20])[CH3:19])[CH:12]=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCOC=1C=C(C=O)C=CC1OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=O)C=CC1OC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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